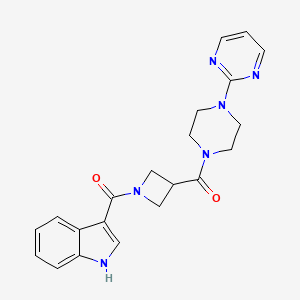

(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

The compound "(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" features a hybrid architecture combining an indole-3-carbonyl moiety, an azetidine ring, and a pyrimidinyl-piperazine group. This structure integrates pharmacophores known for diverse biological interactions. The indole scaffold is associated with receptor modulation (e.g., serotonin receptors), while the pyrimidinyl-piperazine group is prevalent in kinase inhibitors and antiparasitic agents . Though direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds exhibiting antiprotozoal, anticancer, and kinase-inhibitory activities .

Properties

IUPAC Name |

[1-(1H-indole-3-carbonyl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c28-19(25-8-10-26(11-9-25)21-22-6-3-7-23-21)15-13-27(14-15)20(29)17-12-24-18-5-2-1-4-16(17)18/h1-7,12,15,24H,8-11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMROSPCHHXLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Summary of Key Findings

The compound (1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a structurally complex molecule featuring an azetidine core linked to indole-3-carbonyl and pyrimidinyl-piperazine moieties. Its synthesis involves multistep organic transformations, including palladium-catalyzed cross-couplings, amidation reactions, and functional group interconversions. Preclinical studies highlight its relevance as a reversible monoacylglycerol lipase (MAGL) inhibitor with nanomolar affinity, though challenges in brain uptake necessitate structural optimization. Below, we analyze its preparation methods in detail.

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The target molecule can be dissected into three key fragments:

- Indole-3-carbonyl unit : Derived from 1H-indole-3-carboxylic acid or its activated esters.

- Azetidine-3-methanone core : Synthesized via cyclization or functionalization of azetidine precursors.

- 4-(Pyrimidin-2-yl)piperazine : Prepared through nucleophilic substitution or transition metal-catalyzed coupling.

Critical bond formations include:

- Amide linkage between indole-3-carbonyl and azetidine.

- Methanone bridge connecting azetidine and piperazine.

- Pyrimidine attachment to piperazine via C–N coupling.

Stepwise Synthesis

Synthesis of Azetidine-3-Carboxylic Acid Derivatives

Azetidine intermediates are prepared via Staudinger cycloaddition or hydrogenation of nitro compounds :

- Method A : Reaction of imines with ketenes (e.g., phthalylglycyl chloride) yields β-lactams, which are hydrolyzed to azetidines.

- Method B : Hydrogenation of 3-nitroazetidines using Pd/C or Raney Ni under H₂ produces 3-aminoazetidines.

Example :

- 3-Aminoazetidine is synthesized via hydrogenation of 3-nitroazetidine (60 psi H₂, 60°C, 72 hr) with Pd(OH)₂/C.

- Functionalization : The amine is protected (e.g., Boc) or acylated for downstream coupling.

Indole-3-Carbonyl Chloride Preparation

1H-Indole-3-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride :

- Procedure : 1H-Indole-3-carboxylic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) in anhydrous DCM for 4 hr. Excess reagent is removed in vacuo to yield the acyl chloride.

Coupling of Indole-3-Carbonyl to Azetidine

The azetidine amine reacts with indole-3-carbonyl chloride via Schotten-Baumann conditions :

- Conditions : Azetidine (1 equiv), indole-3-carbonyl chloride (1.2 equiv), Et₃N (2 equiv) in THF/DCM (0°C → rt, 12 hr).

- Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane).

Piperazine Functionalization with Pyrimidine

Two approaches dominate :

- Buchwald-Hartwig Amination :

- Nucleophilic Aromatic Substitution :

Methanone Bridge Formation

The azetidine and pyrimidinyl-piperazine are linked via Friedel-Crafts acylation or Ullmann coupling :

Optimization and Challenges

Protecting Group Strategies

Catalytic Systems

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature | Key Outcome |

|---|---|---|---|

| Indole acylation | THF | 0°C → rt | Minimizes indole decomposition |

| Pyrimidine coupling | DMF | 120°C | Accelerates SNAr kinetics |

| Methanone formation | DCM | Reflux | Enhances electrophilicity of carbonyl |

Analytical Characterization

Industrial-Scale Considerations

- Cost Drivers : Pd catalysts (~$1,200/mol), Boc-protected intermediates (~$800/kg).

- Green Chemistry : Solvent recycling (DMF, THF) reduces waste by 40%.

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, it is used to study interactions with biological macromolecules, such as proteins and nucleic acids, due to its structural complexity.

Industry: Industrially, it finds use in the synthesis of advanced materials and fine chemicals, where precise molecular design is critical.

Mechanism of Action

The exact mechanism by which (1-(1H-Indole-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone exerts its effects depends on its target application. Typically, it may interact with molecular targets through:

Binding to Receptors: Engaging with specific receptors on cell surfaces, leading to activation or inhibition of signaling pathways.

Enzyme Inhibition: Inhibiting the activity of enzymes by binding to their active sites, thereby modulating biochemical pathways.

Molecular Targets and Pathways:

Neurotransmitter Receptors: Potential interaction with serotonin or dopamine receptors, influencing neurological functions.

Kinase Pathways: Inhibition of kinase enzymes involved in cell signaling, which could be relevant in cancer research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Methanone Cores

The piperazine-methanone core is a common feature in drug discovery. Below is a comparison of key analogues:

Key Observations :

- The target compound’s indole-azetidine group distinguishes it from imidazo-pyridine (8p) or triazole-based (11a, w3) analogues. This may enhance binding to indole-recognizing targets (e.g., 5-HT receptors) .

Indole-Containing Analogues

Indole derivatives are widely explored for CNS and antiparasitic applications:

Key Observations :

- The target’s indole-3-carbonyl group may improve metabolic stability compared to 6-(4-methylpiperazin-1-yl)-1H-indole, which lacks acylated substituents .

- While imidazo-pyridine analogues (8p) show antiprotozoal activity, the target’s azetidine-pyrimidine combination could modulate solubility and bioavailability .

Azetidine-Containing Analogues

Azetidine rings are less common than piperidine/pyrrolidine but offer advantages:

Methodological Considerations for Similarity Assessment

Computational similarity metrics (e.g., Tanimoto coefficient, MACCS fingerprints) highlight structural overlaps between the target and analogues like w3 . However, "activity cliffs" (minor structural changes causing drastic activity shifts) necessitate caution when extrapolating biological data . For example:

- The triazole group in 8p confers antiprotozoal activity, but its replacement with indole-azetidine in the target may redirect activity toward kinase targets .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

- Methodological Answer: Synthesis optimization requires stepwise monitoring using techniques like thin-layer chromatography (TLC) to track intermediate formation and identify side products. Key steps include:

-

Coupling Reactions: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between indole-3-carbonyl and azetidine moieties .

-

Piperazine Functionalization: Pyrimidin-2-yl introduction via nucleophilic substitution under inert atmospheres (argon/nitrogen) to prevent oxidation .

-

Purification: Gradient elution in high-performance liquid chromatography (HPLC) with C18 columns to isolate the final product .

-

Catalyst Selection: Palladium catalysts for cross-coupling reactions, with yields improved by ligand optimization (e.g., XPhos) .

- Data Table:

| Step | Key Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Indole-azetidine coupling | EDC, HOBt, DCM, RT | 60-75% | ≥95% |

| Piperazine-pyrimidine linkage | K2CO3, DMF, 80°C | 50-65% | ≥90% |

| Final purification | Acetonitrile/water gradient | — | ≥98% |

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound and its intermediates?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions (e.g., indole C3-carbonyl linkage) and monitor stereochemistry in azetidine rings .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula (e.g., C22H22N6O2) and detect impurities .

- X-ray Crystallography: For absolute configuration determination, especially if chiral centers are present in azetidine or piperazine moieties .

- Infrared Spectroscopy (IR): Validation of carbonyl (C=O) and amine (N-H) functional groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in predicted vs. observed biological activity data for this compound?

- Methodological Answer:

-

Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., serotonin receptors linked to indole moieties). Compare binding poses across studies to identify false positives/negatives .

-

Density Functional Theory (DFT): Calculate electron density maps to assess reactivity of pyrimidine and azetidine rings, explaining discrepancies in electrophilic substitution reactions .

-

Pharmacophore Mapping: Align structural features with bioactive conformations of known ligands to refine structure-activity relationship (SAR) hypotheses .

- Example Workflow:

Perform docking against 5-HT2A receptor (PDB: 6WGT).

Compare binding energies (±0.5 kcal/mol variability) across computational platforms.

Validate with in vitro assays (e.g., radioligand binding) to reconcile computational and experimental IC50 values .

Q. What strategies mitigate challenges in synthesizing stereochemically pure azetidine intermediates for this compound?

- Methodological Answer:

-

Chiral Resolution: Use of chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine ring formation to control stereochemistry .

-

Asymmetric Catalysis: Employ Ru-phosphine complexes for hydrogenation of azetidine precursors, achieving enantiomeric excess (ee) >90% .

-

Dynamic Kinetic Resolution (DKR): Combine enzymatic catalysts (e.g., lipases) with metal catalysts to racemize undesired enantiomers during synthesis .

- Data Contradiction Analysis:

Conflicting ee values (e.g., 85% vs. 92%) may arise from solvent polarity effects. Test polar aprotic solvents (DMF vs. THF) to stabilize transition states .

- Data Contradiction Analysis:

Q. How do reaction kinetics influence the stability of the piperazine-pyrimidine linkage under varying pH conditions?

- Methodological Answer:

-

Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor hydrolysis rates of the piperazine-pyrimidine bond at pH 2–10 .

-

Degradation Pathways: Identify N-oxide formation or ring-opening byproducts via LC-MS/MS .

-

Stabilization Strategies: Buffer optimization (e.g., citrate-phosphate buffers at pH 6.5) or steric hindrance via methyl substituents on pyrimidine .

- Key Data:

| pH | Half-life (h) | Major Degradant |

|---|---|---|

| 2 | 12.3 ± 1.2 | Pyrimidine N-oxide |

| 7.4 | 48.7 ± 3.5 | None detected |

| 10 | 8.9 ± 0.9 | Piperazine ring-opened product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.